1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-chloro-4-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKDDJIRZNSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Chlorination Using Sulfuryl Chloride
Direct electrophilic aromatic chlorination represents the most straightforward approach to synthesizing 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone. This method leverages the inherent reactivity of the phenolic hydroxyl group to direct chlorination to the ortho position relative to the hydroxyl group.
Reaction Mechanism and Conditions
The reaction typically employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a polar aprotic solvent such as acetic acid or dichloromethane. The hydroxyl group activates the aromatic ring, facilitating electrophilic attack at the meta position to the methyl group (position 3). A patented procedure for analogous compounds involves:
Protective Group Strategy: Methoxy Protection/Deprotection
To circumvent regioselectivity challenges, a protective group strategy involving temporary masking of the hydroxyl group has been developed. This approach ensures precise chlorination at position 3 while preserving the integrity of the hydroxyl functionality.
Synthetic Pathway
Step 1: Methoxy Protection
1-(4-Hydroxy-5-methylphenyl)ethanone is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone. This converts the hydroxyl group to a methoxy group, yielding 1-(4-methoxy-5-methylphenyl)ethanone.
Step 2: Chlorination
The methoxy-protected intermediate undergoes chlorination using aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts conditions or sulfuryl chloride. The methoxy group directs chlorination to position 3, adjacent to the acetyl group.
Step 3: Demethylation
The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxyl functionality.
Yield and Optimization
Advantages
- Eliminates competing side reactions during chlorination.
- Compatible with electron-withdrawing substituents.
Friedel-Crafts Acylation of Pre-chlorinated Substrates
This method introduces the acetyl group after chlorination, leveraging the directing effects of pre-existing substituents.
Procedure
Enzymatic Halogenation: Emerging Approaches
Recent advances in biocatalysis suggest potential for enzyme-mediated chlorination. Laccase enzymes, which oxidize halides to reactive intermediates, have been successfully used for iodination of phenolic compounds. While direct evidence for chlorination remains limited, preliminary studies indicate feasibility with chloride salts and oxygen as the terminal oxidant.
Proposed Mechanism
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Chlorination | 78–85 | Fewer steps, high scalability | Regioselectivity challenges |
| Protective Group | 55–65 | High regiocontrol | Multi-step, lower overall yield |
| Friedel-Crafts Acylation | 30–42 | Flexibility in substituent introduction | Low efficiency due to steric hindrance |
| Enzymatic | <20 | Green chemistry potential | Underdeveloped, low conversion |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Synthesis Intermediate :
- This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions.
-
Biological Research :
- Although direct studies on the biological effects of 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone are scarce, its structural similarities to other biologically active compounds suggest potential applications in pharmacology. For instance, its derivatives might interact with estrogen receptors or other biological targets, similar to findings with related compounds .
-
Chemical Biology :
- The compound may be explored for its potential as a lead compound in drug discovery, particularly in the development of selective estrogen receptor modulators (SERMs). Its hydroxyl and chloro substituents may enhance binding affinity to target proteins.
Industrial Applications
-
Pharmaceutical Industry :
- The compound's unique functional groups make it a candidate for further modification to develop new therapeutic agents. It can be investigated for anti-inflammatory or antimicrobial properties based on its structural characteristics.
-
Agricultural Chemicals :
- Given the increasing interest in environmentally friendly pesticides, this compound could be assessed for use in the formulation of herbicides or fungicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular processes, and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituent Positions
The Handbook of Hydroxyacetophenones () lists several compounds with the same molecular formula (C₉H₉ClO₃) but differing substituent positions:
Key Observations :
Analogues with Additional Halogen or Functional Groups
Fluorinated Derivative
- 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9, C₈H₆ClFO₂): Features a fluoro (-F) substituent at position 4 alongside Cl (3) and OH (2). Molecular weight: 188.59 g/mol.
Hydroxy-Methoxy Derivatives
- 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone (CAS 927802-05-9, C₉H₉ClO₃): Contains a hydroxy (-OH) group on the ethanone side chain and a methoxy (-OCH₃) group at position 3. Molecular weight: 200.62 g/mol.
Analogues with Extended Aromatic Systems
Bifunctional Derivatives
- 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (FJ4, C₁₅H₁₃ClO₄): Features two hydroxyl groups (positions 2 and 4) and a methoxyphenyl side chain. Molecular weight: 292.71 g/mol. Demonstrated antibacterial activity against Escherichia coli and Salmonella Typhi, likely due to enhanced hydrogen bonding and π-π interactions .
Biological Activity
1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone, also known as a substituted chlorophenol, has garnered interest due to its structural features, including an aromatic ring with hydroxyl and chloro substituents and a ketone group. However, the current literature reveals a significant gap in the understanding of its biological activity and potential applications.
Structural Characteristics
The compound's structure is characterized by:
- Aromatic Ring : Contains substituents that potentially influence its biological interactions.
- Chloro and Hydroxy Groups : These groups are known to affect the compound's reactivity and interaction with biological systems.
- Ketone Functionality : The presence of a carbonyl group may contribute to its biological properties.
Current Research Landscape
Despite the potential significance of this compound, there is a notable lack of empirical data regarding its biological activity. Key points from the literature include:
- Lack of Biological Activity Data : As of now, there are no published studies detailing the biological mechanisms or therapeutic potentials of this compound. Its significance in scientific research remains unclear due to insufficient data on its synthesis and biological interactions .
- Physical and Chemical Properties : Essential properties such as melting point, boiling point, and solubility are not documented in scientific databases. This information is critical for understanding how the compound might behave in biological systems .
Comparative Analysis with Related Compounds
To contextualize the potential activity of this compound, it is useful to compare it with related compounds that possess similar functional groups. For instance:
Case Studies and Experimental Findings
Due to the absence of specific studies on this compound, insights can be drawn from analogous compounds. For example:
- Antimicrobial Activity : Compounds with similar hydroxyl and halogen substituents have shown varying degrees of antimicrobial activity. A study on pyrrole benzamide derivatives indicated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Tyrosinase Inhibition : Compounds featuring chlorinated phenolic structures have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production . This suggests that this compound may also exhibit similar inhibitory properties.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For example:
- Friedel-Crafts Approach : Reacting a substituted phenol derivative (e.g., 3-chloro-4-hydroxy-5-methylphenol) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux in anhydrous solvents like dichloromethane or ethanol .
- Etherification-Acylation : A two-step process involving alkylation of the phenolic hydroxyl group (e.g., using benzyl chloride) followed by deprotection and acetylation .
Critical Parameters : - Temperature control (reflux at 70–80°C).
- Solvent selection (ethanol for solubility and inertness).
- Purification via recrystallization (ethanol/water) or column chromatography.
Basic: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
Key Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions on the aromatic ring (e.g., chloro, hydroxy, methyl groups) and the acetyl moiety.
- Example: Aromatic protons appear as doublets in δ 6.8–7.5 ppm; acetyl CH₃ resonates at δ 2.5–2.7 ppm .
Mass Spectrometry (MS) :
X-ray Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
